![molecular formula C28H30BrF3N2O2 B12090347 (S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[(2R,5S)-5-éthényl-1-[[4-(trifluorométhyl)phényl]méthyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-méthoxyquinoléin-4-yl)méthanol ; bromure est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un groupement quinoléine, un groupe trifluorométhyle et un système azoniabicyclo[2.2.2]octane bicyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (S)-[(2R,5S)-5-éthényl-1-[[4-(trifluorométhyl)phényl]méthyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-méthoxyquinoléin-4-yl)méthanol ; bromure implique plusieurs étapes, notamment la formation du noyau azoniabicyclo[2.2.2]octane, l'introduction du groupe trifluorométhyle et la fixation du groupement quinoléine. Des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
(S)-[(2R,5S)-5-éthényl-1-[[4-(trifluorométhyl)phényl]méthyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-méthoxyquinoléin-4-yl)méthanol ; bromure peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour des réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH jouent un rôle important dans la détermination de l'issue de ces réactions.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
(S)-[(2R,5S)-5-éthényl-1-[[4-(trifluorométhyl)phényl]méthyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-méthoxyquinoléin-4-yl)méthanol ; bromure a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour synthétiser des molécules plus complexes.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (S)-[(2R,5S)-5-éthényl-1-[[4-(trifluorométhyl)phényl]méthyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-méthoxyquinoléin-4-yl)méthanol ; bromure implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- [(2R,4S,5S)-5-Éthynyl-1-azabicyclo[2.2.2]oct-2-yl]méthanol
- N-{[(2R,4S,5S)-5-Éthynyl-1-azabicyclo[2.2.2]oct-2-yl]méthyl}-2-naphtalamide
- N-({(2R,4S,5S)-5-[(Diéthylamino)méthyl]-1-azabicyclo[2.2.2]oct-2-yl}méthyl)-4-(trifluorométhyl)b
Unicité
(S)-[(2R,5S)-5-éthényl-1-[[4-(trifluorométhyl)phényl]méthyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-méthoxyquinoléin-4-yl)méthanol ; bromure est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du groupe trifluorométhyle et du groupement quinoléine le distingue des autres composés similaires, ce qui peut entraîner des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C28H30BrF3N2O2 |
|---|---|
Poids moléculaire |
563.4 g/mol |
Nom IUPAC |
(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C28H30F3N2O2.BrH/c1-3-19-17-33(16-18-4-6-21(7-5-18)28(29,30)31)13-11-20(19)14-26(33)27(34)23-10-12-32-25-9-8-22(35-2)15-24(23)25;/h3-10,12,15,19-20,26-27,34H,1,11,13-14,16-17H2,2H3;1H/q+1;/p-1/t19-,20?,26-,27+,33?;/m1./s1 |
Clé InChI |
TXOTWKIVWVPOMY-TXCSANILSA-M |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@H]4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-] |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



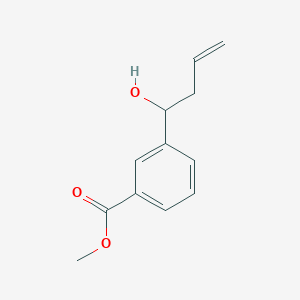
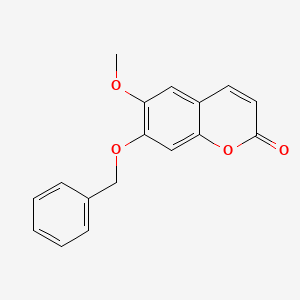
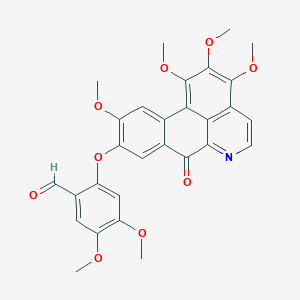
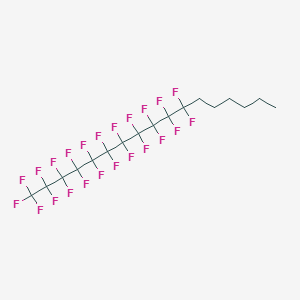
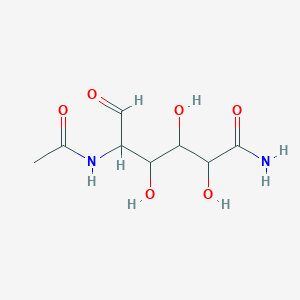
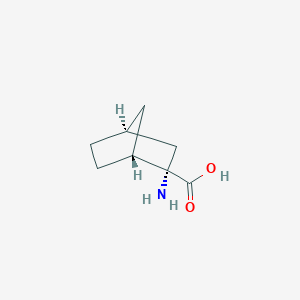



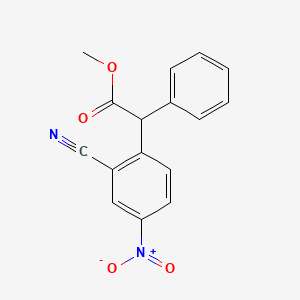
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)
